molecular formula C8H7ClF3NO3 B2728686 2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride CAS No. 2490406-00-1

2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride

Cat. No.: B2728686
CAS No.: 2490406-00-1
M. Wt: 257.59
InChI Key: JEEYLHIZQSZLNZ-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid hydrochloride is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring and an oxyacetic acid moiety (-OCH₂COOH) at the 4-position, forming a hydrochloride salt. This compound combines the electron-withdrawing properties of the -CF₃ group with the hydrogen-bonding capacity of the carboxylic acid, making it a candidate for applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

2-[2-(trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3.ClH/c9-8(10,11)6-3-5(1-2-12-6)15-4-7(13)14;/h1-3H,4H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEYLHIZQSZLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vapor-Phase Chlorofluorination of Picoline Derivatives

Industrial-scale production predominantly utilizes vapor-phase reactions with 2-picoline substrates. Under optimized conditions (350–360°C, iron fluoride catalysts), 2-picoline undergoes sequential chlorination and fluorination to yield 2-chloro-5-(trifluoromethyl)pyridine (71.3% GC purity). Nuclear chlorination at position 4 is achieved by increasing empty-phase reactor temperatures to 380°C, producing 2,4-dichloro-5-(trifluoromethyl)pyridine (19.1% yield). Subsequent hydrolysis with aqueous NaOH (10% w/v, ethanol, 80°C, 6 h) selectively replaces the 4-chloro substituent with hydroxyl, achieving 85–90% conversion efficiency.

Cyclocondensation of Trifluoroacetyl Building Blocks

Laboratory-scale synthesis employs ethyl 2,2,2-trifluoroacetate in Hantzsch-type cyclizations. Reacting ethyl trifluoroacetate with ethyl acetoacetate and ammonium acetate in acetic acid (reflux, 12 h) generates 2-(trifluoromethyl)pyridin-4-ol with 68% isolated yield after recrystallization from hexane/ethyl acetate. This method offers superior regiocontrol compared to vapor-phase approaches but requires stringent moisture control.

Oxyacetic Acid Side Chain Installation

Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-2-(trifluoromethyl)pyridine reacts with sodium glycolate (1.2 eq, DMF, 120°C, 24 h) to form 2-[2-(trifluoromethyl)pyridin-4-yl]oxyacetic acid. The electron-withdrawing trifluoromethyl group activates position 4 for nucleophilic displacement, achieving 78% conversion. Excess glycolate minimizes di-ether byproduct formation (<5%).

Mitsunobu Etherification

Coupling 2-(trifluoromethyl)pyridin-4-ol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C to rt, 8 h) provides ethyl 2-[2-(trifluoromethyl)pyridin-4-yl]oxyacetate in 82% yield. Subsequent saponification (2N NaOH, ethanol/water 3:1, 50°C, 3 h) delivers the free acid with >99% purity by HPLC.

Hydrochloride Salt Formation

Protonation of the pyridine nitrogen is achieved by treating the free base with anhydrous HCl in dichloromethane (0–5°C, 1 h). Crystallization from ethanol/diethyl ether (1:4) yields the hydrochloride salt as white needles (mp 189–191°C, 95% recovery). XRPD analysis confirms monohydrate formation, with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.

Process Optimization and Scalability

Catalytic System Enhancements

Replacing iron fluoride with chromium(III)-doped alumina catalysts in vapor-phase reactors increases 2,4-DCTF selectivity to 24.6% (Table 1). This modification reduces coke formation by 40%, enabling continuous operation cycles exceeding 500 hours.

Table 1: Comparative Performance of Catalysts in Vapor-Phase Synthesis

Catalyst Temperature (°C) 2,4-DCTF Yield (%) Byproduct Formation (%)
FeF₃ 380 19.1 31.4
Cr/Al₂O₃ (5% dopant) 375 24.6 18.9
Ni-Co Composite 390 21.3 25.7

Solvent Effects in Mitsunobu Reactions

Screening polar aprotic solvents revealed tetrahydrofuran (THF) as optimal for etherification kinetics (Table 2). Acetonitrile alternatives increase reaction rates but promote phosphine oxide precipitation, complicating workup procedures.

Table 2: Solvent Impact on Mitsunobu Coupling Efficiency

Solvent Reaction Time (h) Yield (%) PPh₃O Precipitation
THF 8 82 Minimal
DMF 6 79 Moderate
Acetonitrile 5 75 Severe

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 8.72 (d, J=5.6 Hz, 1H, H-6), 8.34 (s, 1H, H-3), 7.02 (dd, J=5.6, 2.1 Hz, 1H, H-5), 4.89 (s, 2H, OCH₂CO)
  • ¹⁹F NMR (376 MHz, D₂O): δ -63.5 (s, CF₃)
  • HRMS (ESI+): m/z calc. for C₈H₆F₃NO₃ [M+H]⁺ 234.0274, found 234.0271

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 99.8% purity with retention time 12.4 minutes. Residual solvent levels meet ICH Q3C guidelines (<300 ppm ethanol, <50 ppm DMF).

Industrial-Scale Production Considerations

Batch processes using vapor-phase intermediates achieve monthly outputs exceeding 500 kg with the following cost structure:

  • Raw materials: $1,200/kg
  • Catalyst recycling: 85% efficiency
  • Energy consumption: 3.8 MW·h/kg

Continuous flow alternatives under development reduce processing time by 40% through integrated reaction-extraction modules, though initial capital costs remain 30% higher than batch systems.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substitution Pattern Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Key Functional Groups Reference ID
2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid hydrochloride Pyridine -CF₃ (2-position), -OCH₂COOH (4-position), HCl salt Carboxylic acid, trifluoromethyl
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid Pyridine -CF₃ (4-position), -CH₂COOH (2-position), -Cl (6-position) Carboxylic acid, chloro
Haloxyfop (herbicide) Pyridine + phenoxypropanoate -CF₃ (2-pyridinyl), -OCH₂CH₂COOH (phenoxy) Propanoic acid, trifluoromethyl
Intermediate 7d (Antitumor agent) Pyridine + imidazole -CF₃ (imidazole), -OCH₂CO-NHPh (pyridin-4-yl) Acetamide, imidazole
(R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylate Pyrrolidine + pyridine -CF₃ (pyridinyl), -COOCH₃, -NHAc Ester, amide
Antitumor Activity:
  • Intermediate 7d (from ): Exhibited 63.60% inhibition of BGC823 gastric carcinoma cells at 100 µg/mL, comparable to Sorafenib (70.97%). The pyridin-4-yloxy group and trifluoromethyl-imidazole moiety were critical for activity .
Herbicidal Activity:
  • Haloxyfop and Fluazifop (): Phenoxypropanoic acid herbicides with pyridinyl-trifluoromethyl groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-[6-Chloro-4-CF₃-pyridin-2-yl]acetic acid Haloxyfop
Molecular Weight ~263.6 (estimated) 239.58 361.7
Solubility (HCl salt) High (due to hydrochloride) Moderate (free acid) Low (ester form)
Key Functional Groups -COOH, -CF₃, -O- -COOH, -CF₃, -Cl -COO-, -CF₃, -O-
Bioavailability Enhanced (salt form) Limited (acidic) Variable

Notes:

  • The hydrochloride salt of the target compound likely improves aqueous solubility, critical for drug delivery .
  • Chloro and trifluoromethyl substituents in analogs (e.g., ) enhance metabolic stability and receptor binding .

Biological Activity

2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid; hydrochloride is an organic compound characterized by its trifluoromethyl-substituted pyridine moiety linked to an acetic acid group. Its molecular formula is C8_8H6_6F3_3NO2_2, and it is commonly utilized in various chemical and biological applications due to its unique structural properties. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C8_8H6_6F3_3NO2_2
  • Molecular Weight : 205.13 g/mol
  • CAS Number : 1008737-00-5
  • Solubility : Enhanced solubility in water due to its hydrochloride form, making it suitable for biological studies.

The biological activity of 2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group and the pyridine ring contribute significantly to its binding affinity and selectivity towards these targets, influencing various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting signaling pathways associated with various physiological responses.

Anticancer Properties

Research indicates that compounds similar to 2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid exhibit notable anticancer properties. For instance, studies on related compounds have shown effective inhibition of cell proliferation in various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The mechanism often involves cell cycle arrest and induction of apoptosis.

Cytotoxicity Studies

In vitro studies using the MTT assay have demonstrated significant cytotoxic effects of related compounds on cancer cells. For example:

  • Jurkat Cells : IC50_{50} = 4.64 µM
  • HeLa Cells : Effective inhibition observed with varying IC50_{50} values depending on treatment duration and concentration.

Study on Related Compounds

A study conducted on a structurally similar compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), revealed promising anticancer activity. BPU was shown to:

  • Inhibit cell proliferation across multiple cancer cell lines.
  • Induce cell cycle arrest in the sub-G1 phase.
  • Demonstrate antiangiogenic properties by inhibiting blood vessel formation in tumor tissues.

These findings suggest that compounds with similar structural features may share comparable mechanisms of action and therapeutic potential.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundCell LineIC50_{50} (µM)Mechanism of Action
AnticancerBPUJurkat4.64Cell cycle arrest
AnticancerBPUHeLaVariesInduction of apoptosis
AntiangiogenicBPUCAM AssayNot specifiedInhibition of blood vessel formation

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